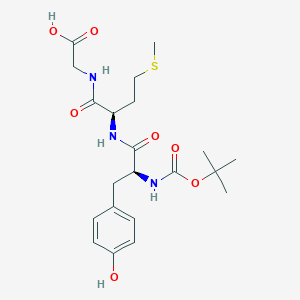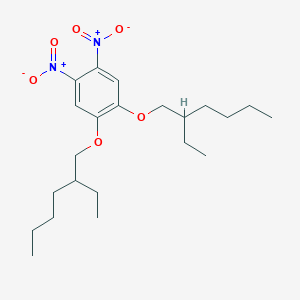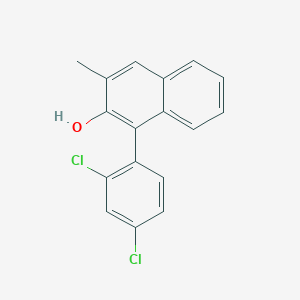![molecular formula C10H11BrS B8453054 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene CAS No. 917382-54-8](/img/structure/B8453054.png)
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene
概要
説明
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position. This compound is valuable in organic synthesis due to its unique structure, which allows for various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from 0-100°C.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents, with reactions conducted in solvents like dichloromethane or acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 4-[(cyclopropylmethyl)sulfanyl]aniline, 4-[(cyclopropylmethyl)sulfanyl]thiophenol, and 4-[(cyclopropylmethyl)sulfanyl]phenol.
Oxidation Reactions: Products include 1-bromo-4-[(cyclopropylmethyl)sulfinyl]benzene and 1-bromo-4-[(cyclopropylmethyl)sulfonyl]benzene.
Coupling Reactions: Products include biaryl compounds with various substituents on the benzene ring.
科学的研究の応用
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective bromination or sulfanyl group modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene involves its ability to undergo various chemical transformations. The bromine atom and the sulfanyl group are key functional groups that participate in these reactions. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .
類似化合物との比較
Similar Compounds
1-Bromo-4-[(methylsulfanyl)methyl]benzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(ethylsulfanyl)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(propylsulfanyl)methyl]benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other alkyl groups. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable tool in organic synthesis .
特性
CAS番号 |
917382-54-8 |
|---|---|
分子式 |
C10H11BrS |
分子量 |
243.17 g/mol |
IUPAC名 |
1-bromo-4-(cyclopropylmethylsulfanyl)benzene |
InChI |
InChI=1S/C10H11BrS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChIキー |
DGEUSHXVDCWKFE-UHFFFAOYSA-N |
正規SMILES |
C1CC1CSC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8453028.png)


![2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B8453042.png)

![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)


